molecular formula C10H17FN4 B11820683 [4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

Cat. No.: B11820683
M. Wt: 212.27 g/mol
InChI Key: UTCSLRWTGRCPOO-UHFFFAOYSA-N
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Description

[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine is a chemical compound with the CAS Number 1803567-48-7 and a molecular formula of C11H19FN4, corresponding to a molecular weight of 226.29 . This amine-functionalized compound features a pyrrolidine ring, a common motif in medicinal chemistry, which is substituted with a fluorine atom and a (1-methyl-1H-pyrazol-4-yl)methyl group . The presence of the fluorine atom is of particular interest in drug discovery and development. Fluorine incorporation is a well-established strategy to modulate the physicochemical properties of a molecule, potentially enhancing its metabolic stability, altering its lipophilicity, and improving its bioavailability . Compounds containing a pyrazole scaffold linked to a pyrrolidine ring, similar to this one, are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules . Specifically, such structures have been explored in patent literature for their potential biological activity, including applications as protein kinase inhibitors . Researchers may value this compound as a versatile synthetic intermediate for constructing chemical libraries or as a starting point for developing novel therapeutic agents targeting various diseases. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H17FN4

Molecular Weight

212.27 g/mol

IUPAC Name

[4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C10H17FN4/c1-14-5-8(4-13-14)6-15-7-9(11)2-10(15)3-12/h4-5,9-10H,2-3,6-7,12H2,1H3

InChI Key

UTCSLRWTGRCPOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2CC(CC2CN)F

Origin of Product

United States

Preparation Methods

Ring Formation via Cyclization

The pyrrolidine ring is constructed via cyclization of γ-aminoketones or γ-aminoalcohols. For example, 1,4-diaminobutane derivatives undergo intramolecular cyclization in the presence of Lewis acids like BF₃·OEt₂. Fluorination is introduced either during or after ring formation:

Method A: Late-Stage Fluorination

  • Substrate : 4-Hydroxypyrrolidine-2-carboxylate.

  • Reagent : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Conditions : Anhydrous dichloromethane, −78°C to 0°C.

  • Yield : 60–75%.

Method B: Direct Ring Closure with Fluorine

  • Substrate : 4-Fluoro-γ-aminoketone.

  • Reagent : Sodium borohydride or LiAlH₄ for reduction.

  • Conditions : Tetrahydrofuran (THF), reflux.

  • Yield : 50–65%.

Stereoselective Fluorination

Asymmetric fluorination using chiral catalysts (e.g., N-fluorobenzene sulfonimide with cinchona alkaloids) achieves >90% enantiomeric excess (ee) for the (4S) configuration.

Methanamine Group Installation

The C2 methylamine group is introduced via reductive amination or nucleophilic substitution.

Reductive Amination

  • Substrate : 4-Fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one.

  • Reagent : Methylamine and NaBH₃CN.

  • Conditions : Methanol, pH 5–6 (acetic acid buffer).

  • Yield : 55–70%.

Nucleophilic Displacement

  • Substrate : 2-Bromo-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine.

  • Reagent : Methylamine in ethanol.

  • Conditions : 100°C, sealed tube, 24 hours.

  • Yield : 50–60%.

Stereochemical Resolution and Purification

Chiral Chromatography

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

Crystallization

Diastereomeric salts formed with tartaric acid derivatives enable separation of (2S,4S) and (2R,4R) enantiomers.

Analytical Characterization

Key Data for Final Compound :

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₉FN₄
Molecular Weight 226.299 g/mol
Stereochemistry (2S,4S) configuration
¹H NMR (CDCl₃) δ 3.94 (s, 3H, CH₃), 4.17 (m, 2H, CH₂NH₂)
HPLC Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Reductive Amination Mild conditions, high functional toleranceRequires ketone intermediate55–70%
Nucleophilic Displacement Direct, fewer stepsHarsh conditions, lower yield50–60%
Chiral Resolution High enantiopurityCostly reagents60–80%

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction times for fluorination and alkylation steps.

  • Green Chemistry : Solvent recycling (e.g., DMF recovery via distillation) and catalytic fluorination agents minimize waste .

Chemical Reactions Analysis

Types of Reactions

[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation with N-bromosuccinimide (NBS) or nitration with nitric acid.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Conversion to amines or alcohols.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pyrrolidine vs. Piperidine Derivatives
  • Piperidine Analogs : Compounds such as {1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine () replace the pyrrolidine ring with a piperidine. The larger ring size may alter conformational flexibility and binding pocket compatibility. Piperidine derivatives often exhibit reduced steric hindrance but may trade off selectivity due to less rigid structures.
  • Pyrrolidine Advantage : The pyrrolidine scaffold in the target compound provides a balance of rigidity and compactness, favoring interactions with enzymes like PDE10A or kinases .
Fluorine Substitution

The 4-fluoro substitution in the target compound is a critical feature. Fluorine enhances metabolic stability, electron-withdrawing effects, and hydrophobic interactions. For example:

  • Compound in : 1-{(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl}methanamine shares the fluorinated pyrrolidine core but substitutes the pyrazole with a thiazole. This modification impacts binding to DHTKD1, highlighting fluorine's role in stabilizing enzyme interactions .

Substituent Variations on the Pyrazole Ring

Methyl vs. Bulkier Groups
  • Methyl Substituent : The 1-methyl group on the pyrazole in the target compound minimizes steric clashes while maintaining lipophilicity. Similar analogs, such as (1-methyl-1H-pyrazol-4-yl)methanamine (), are common intermediates in PDE10A inhibitor synthesis .
Trifluoromethyl and Difluoromethyl Derivatives
  • Compound in : [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine replaces the methyl group with a CF₃ group, enhancing electronegativity and metabolic resistance. This substitution is advantageous in protease inhibitors but may reduce CNS penetration due to higher hydrophobicity .
  • Compound in : [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride introduces difluoromethyl, balancing hydrophobicity and hydrogen bonding .
PDE10A Inhibitors
  • MK-8189 Derivatives : Compounds like 5-methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)-2-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)pyridin-4-amine () achieve 60% yield in key synthetic steps, suggesting favorable reactivity. The target compound’s fluorinated pyrrolidine may further improve PDE10A binding kinetics .
  • Compound 11 in : N-((1-methyl-1H-pyrazol-4-yl)methyl)-2-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)-1,5-naphthyridin-4-amine shows 62% yield, indicating efficient coupling of the pyrazole-methylamine group .
Kinase and Enzyme Targets
  • DHTKD1 Binding : The crystal structure in (PDB: 5RW0) highlights fluorine’s role in stabilizing interactions with magnesium ions in enzyme active sites .

Biological Activity

The compound 4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in terms of antimicrobial properties, cytotoxic effects, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H16FN3, with a molecular weight of approximately 227.27 g/mol. The structural features include a pyrrolidine ring, a pyrazole moiety, and a fluorine substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various pyrrolidine derivatives, including the compound . The following table summarizes findings related to its antibacterial and antifungal activities:

Microorganism Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong0.0039 mg/mL
Escherichia coliStrong0.025 mg/mL
Candida albicansModerate0.5 mg/mL
Pseudomonas aeruginosaWeak>0.5 mg/mL

These findings indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against certain fungi like Candida albicans .

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results are summarized below:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest at G2/M phase
A549 (lung cancer)25Inhibition of proliferation

The compound demonstrated notable cytotoxicity across multiple cancer cell lines, suggesting potential as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various pyrrolidine derivatives, including our compound. The researchers found that modifications in the molecular structure significantly enhanced antibacterial properties. The study concluded that the presence of fluorine atoms was crucial for increasing bioactivity against E. coli and S. aureus .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of the compound against HeLa cells. The results indicated that treatment with the compound led to significant cell death via apoptosis, as evidenced by increased caspase activity and annexin V staining . This highlights its potential application in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves regioselective alkylation of the pyrazole ring followed by fluorination of the pyrrolidine moiety. Key steps include:

  • Step 1 : Coupling 1-methyl-1H-pyrazole-4-carbaldehyde with a pyrrolidine precursor via reductive amination (e.g., NaBH3CN in methanol) to form the methylene bridge .
  • Step 2 : Fluorination at the pyrrolidine 4-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions .
  • Critical factors : Temperature control (<0°C for fluorination), solvent polarity (acetonitrile enhances fluorination efficiency), and catalyst choice (e.g., Pd/C for hydrogenation steps) .
    • Data : Yields range from 45% (non-optimized) to 78% (optimized flow-chemistry methods) .

Q. How can the structural conformation of this compound be validated, and what analytical techniques are most reliable?

  • Methodology :

  • NMR : ¹⁹F NMR confirms fluorination at the pyrrolidine 4-position (δ ≈ -180 to -200 ppm for C-F) .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms the spatial orientation of the pyrazole substituent .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₁H₁₈FN₃: 220.1456) .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays. Fluorinated pyrrolidines often exhibit enhanced binding due to electronegativity .
  • Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How does the fluorinated pyrrolidine moiety influence target binding kinetics compared to non-fluorinated analogs?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Compare association/dissociation rates (ka/kd) of fluorinated vs. non-fluorinated derivatives with purified targets (e.g., dopamine receptors) .
  • Computational docking : Use AutoDock Vina to model fluorine’s electrostatic interactions with hydrophobic binding pockets .
    • Data : Fluorination increases binding affinity by 2-3 fold (ΔG ≈ -1.2 kcal/mol) due to enhanced van der Waals interactions .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodology :

  • Meta-analysis : Normalize data using IC50/EC50 values adjusted for assay conditions (pH, temperature) .
  • SAR studies : Systematically modify substituents (e.g., pyrazole methyl vs. cyclopropyl groups) to isolate activity drivers .
    • Case study : Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) may arise from bacterial strain variability or efflux pump expression .

Q. How can regioselectivity challenges in modifying the pyrazole ring be addressed during derivatization?

  • Methodology :

  • Protecting groups : Use Boc or Fmoc to block the pyrrolidine amine during pyrazole functionalization .
  • Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., 80°C, 30 min, DMF) .

Q. What in silico models predict metabolic stability and toxicity of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate hepatic clearance (e.g., CYP3A4/5 susceptibility) .
  • Toxicity profiling : Apply ProTox-II to identify potential hepatotoxicity (e.g., mitochondrial membrane disruption) .

Methodological Challenges and Solutions

Q. Why does the fluorine atom complicate NMR interpretation, and how is this mitigated?

  • Challenge : ¹⁹F-¹H coupling causes signal splitting in ¹H NMR, obscuring pyrrolidine proton peaks.
  • Solution : Use ¹H-¹⁹F decoupling or 2D HSQC to isolate fluorine-proton correlations .

Q. What experimental designs optimize reaction conditions for scale-up?

  • DoE (Design of Experiments) : Apply Taguchi methods to prioritize factors (e.g., solvent, catalyst loading) and maximize yield .
  • Flow chemistry : Reduces side reactions (e.g., epimerization) via precise residence time control (<2 min) .

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